![molecular formula C10H18O3 B14647466 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane CAS No. 54827-15-5](/img/structure/B14647466.png)
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is an organic compound with a complex structure that includes both an oxirane (epoxide) and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane typically involves the reaction of 2-methyloxirane with a suitable dioxolane precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography may be necessary to achieve the required product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxirane: A simpler epoxide with similar reactivity but lacking the dioxolane ring.
1,3-Dioxolane: A compound with a similar ring structure but without the epoxide functionality.
2-Methyl-2,3-epoxy-1-propanol: Another epoxide with a different substitution pattern.
Uniqueness
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is unique due to its combination of an epoxide and a dioxolane ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
54827-15-5 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-9(8-13-9)4-3-5-10(2)11-6-7-12-10/h3-8H2,1-2H3 |
InChI-Schlüssel |
ITKUGDSRPPYOAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)CCCC2(OCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



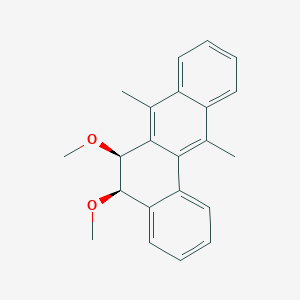
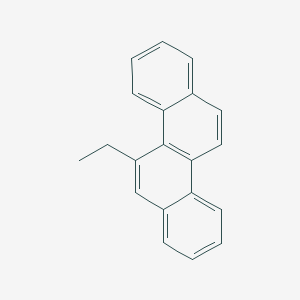
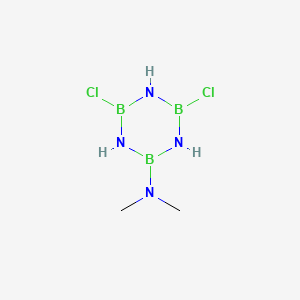

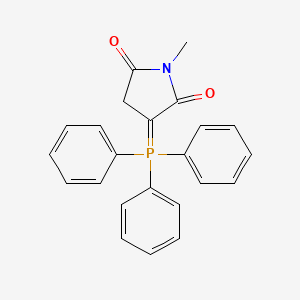
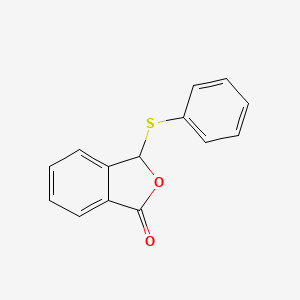



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
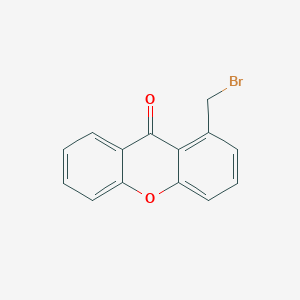

![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
